molecular formula C31H44N8O8 B12110539 Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC

Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC

Cat. No.: B12110539
M. Wt: 656.7 g/mol
InChI Key: FSHIRCDNFQJWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC, also known as t-Butyloxycarbonyl-DL-alanylglycyl-DL-prolyl-DL-arginine 4-methylcoumaryl-7-amide, is a synthetic peptide substrate. It is widely used in biochemical research, particularly as a substrate for enzyme assays. The compound has a molecular weight of 656.73 and a molecular formula of C31H44N8O8 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a t-butoxycarbonyl (Boc) group, is attached to a solid resin.

    Deprotection and coupling: The Boc group is removed using trifluoroacetic acid (TFA), and the next amino acid is coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is assembled.

    Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified to a high degree of purity (≥98%) using HPLC .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes.

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with TFA.

    Amidation: The C-terminal amide group can be modified through amidation reactions.

Common Reagents and Conditions

    Hydrolysis: Enzymes such as trypsin or chymotrypsin are commonly used.

    Deprotection: TFA is the reagent of choice for removing the Boc group.

    Amidation: Reagents like carbodiimides (e.g., DCC) are used for amidation reactions.

Major Products Formed

Scientific Research Applications

Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC involves its interaction with proteolytic enzymes. The peptide substrate binds to the active site of the enzyme, where it undergoes hydrolysis. This reaction releases the 4-methylcoumaryl-7-amide (AMC) moiety, which can be detected fluorometrically. The fluorescence intensity is proportional to the enzyme activity, allowing researchers to quantify enzyme kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteolytic enzymes. Its high purity and well-defined structure contribute to its reliability in biochemical assays .

Properties

IUPAC Name

tert-butyl N-[1-[[2-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHIRCDNFQJWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N8O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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